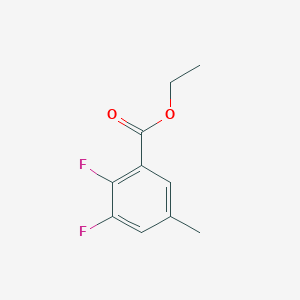

Ethyl 2,3-difluoro-5-methylbenzoate

Description

BenchChem offers high-quality Ethyl 2,3-difluoro-5-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,3-difluoro-5-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

ethyl 2,3-difluoro-5-methylbenzoate |

InChI |

InChI=1S/C10H10F2O2/c1-3-14-10(13)7-4-6(2)5-8(11)9(7)12/h4-5H,3H2,1-2H3 |

InChI Key |

ALDMYMIBKBJISA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)C)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl 2,3-difluoro-5-methylbenzoate chemical structure

[label="Ethyl Ester\n- Lipophilic Prodrug Handle\n- Directs ortho-Lithiation",

Structure-Activity Relationship (SAR) mapping of the core substituents.

Mechanistic Causality in Synthetic Workflows

Synthesizing fluorinated esters requires overcoming the electronic deactivation of the carbonyl carbon. The electron-withdrawing nature of the ortho-fluorine atom reduces the electrophilicity of the carbonyl group, making standard room-temperature esterification sluggish.

To bypass this, we utilize a forced Fischer esterification driven by Le Chatelier’s principle, or alternatively, a Palladium-catalyzed carbonylation of the corresponding aryl bromide.

Synthetic pathways for Ethyl 2,3-difluoro-5-methylbenzoate.

Self-Validating Protocol: Fischer Esterification

This protocol is engineered as a self-validating system. Built-in In-Process Controls (IPCs) ensure that the operator can visually and analytically confirm the success of each mechanistic step, adapting general methods for 1 [3].

Step 1: Reagent Preparation & Activation

-

Action: Suspend 1.0 equivalent of 2,3-difluoro-5-methylbenzoic acid in 10 volumes of anhydrous ethanol. Slowly add 0.1 equivalents of concentrated sulfuric acid (H₂SO₄) dropwise at 0°C.

-

Causality: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to overcome the inductive deactivation caused by the ortho-fluorine. Anhydrous conditions are critical; ambient moisture will push the equilibrium back toward the starting acid.

Step 2: Reflux & Equilibrium Shift

-

Action: Attach a Dean-Stark apparatus pre-filled with molecular sieves (3Å) and heat the reaction to reflux (approx. 78°C) for 12 hours.

-

Causality: Esterification produces water as a byproduct. The molecular sieves trap the water, driving the reaction forward via Le Chatelier’s principle.

Step 3: In-Process Control (IPC) - The Self-Validation Check

-

Action: Perform Thin-Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate mobile phase.

-

Validation: The parent acid will remain tightly bound near the baseline (R_f ~ 0.1) due to strong intermolecular hydrogen bonding. The successful formation of the ethyl ester is validated by the appearance of a fast-moving, UV-active spot (R_f ~ 0.7). The complete disappearance of the baseline spot confirms 100% conversion.

Step 4: Quenching & Phase Separation

-

Action: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess ethanol. Dilute the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.

-

Causality: Neutralizing the H₂SO₄ catalyst is mandatory before aqueous extraction. If the mixture remains acidic during the water wash, the ester will undergo rapid acid-catalyzed hydrolysis back to the starting material. The evolution of CO₂ gas (bubbling) serves as a secondary visual validation of successful neutralization.

Step 5: Isolation

-

Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield Ethyl 2,3-difluoro-5-methylbenzoate as a pale oil.

Applications in Advanced Medicinal Chemistry

The utility of the 2,3-difluoro-5-methylbenzoate scaffold extends far beyond basic building blocks. It is frequently utilized in the synthesis of highly selective biological probes and targeted therapeutics.

Development of Aldehyde Dehydrogenase (ALDH) Probes

Fluorinated benzoate derivatives are critical intermediates in the synthesis of fluorescent probes used to detect cancer stem cells. For example, the closely related methyl ester analogue (Methyl 4-bromo-2,3-difluoro-5-methylbenzoate) has been patented as a core structural component in the synthesis of "AlDeSense," a2 [4].

By utilizing Ethyl 2,3-difluoro-5-methylbenzoate, researchers can execute late-stage benzylic bromination on the 5-methyl group, creating an electrophilic handle to attach complex fluorophores. The difluoro motif ensures that the resulting probe remains metabolically stable within the cellular environment, preventing premature degradation by intracellular esterases or oxidases before it reaches the ALDH1A1 target.

References

-

AA Blocks. "2,3-Difluoro-5-methylbenzoic acid (CAS: 1003709-96-3)." AA Blocks Catalog. Available at:[Link]

- Google Patents. "Selective fluorescent probe for aldehyde dehydrogenase (US20200199092A1)." United States Patent Application.

Sources

1H NMR spectrum of Ethyl 2,3-difluoro-5-methylbenzoate

Structural Elucidation and 1 H NMR Characterization of Ethyl 2,3-difluoro-5-methylbenzoate

A Technical Whitepaper for Analytical Chemists and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I frequently encounter complex fluorinated aromatics in the drug discovery pipeline. Ethyl 2,3-difluoro-5-methylbenzoate (CAS 1378877-93-0) [1] and its related methyl ester analogs [2] are highly valuable synthetic building blocks. These moieties are heavily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation CGRP receptor antagonists like Rimegepant [3].

The presence of multiple fluorine atoms on the benzene ring introduces significant heteronuclear ( 1 H- 19 F) spin-spin coupling, which can complicate spectral interpretation. This whitepaper provides a comprehensive, field-proven guide to the 1 H NMR characterization of Ethyl 2,3-difluoro-5-methylbenzoate, detailing the causality behind chemical shifts, coupling networks, and self-validating acquisition protocols.

Theoretical Framework: Electronic Effects and Spin-Spin Coupling

To accurately predict and assign the 1 H NMR spectrum of Ethyl 2,3-difluoro-5-methylbenzoate, we must analyze the electronic contributions of its three distinct substituent classes:

-

The Ethyl Ester Group (-COOCH 2 CH 3 ) at C1: Acts as a strong electron-withdrawing group (EWG) via resonance and inductive effects. It strongly deshields the ortho proton (H6), pushing its chemical shift downfield.

-

The Fluorine Atoms at C2 and C3: Fluorine is highly electronegative (inductive withdrawal) but can donate electron density via resonance. More importantly, 19 F is a spin-½ nucleus with 100% natural abundance, meaning it will couple with nearby protons, splitting their signals.

-

The Methyl Group (-CH 3 ) at C5: Acts as a weak electron-donating group (EDG) via hyperconjugation, slightly shielding adjacent protons.

Heteronuclear Coupling Dynamics

The structural proximity of the protons (H4 and H6) to the fluorine atoms (F2 and F3) dictates the multiplicity of the aromatic signals.

-

H4 is ortho to F3 ( 3JHF≈8−10 Hz) and meta to F2 ( 4JHF≈4−6 Hz).

-

H6 is meta to F2 ( 4JHF≈4−6 Hz) and para to F3 ( 5JHF≈1−2 Hz).

Fig 1. Heteronuclear and homonuclear spin-spin coupling network in the difluoroaromatic ring.

Standardized 1 H NMR Acquisition Protocol

To ensure absolute scientific integrity, the acquisition of the NMR spectrum must follow a self-validating workflow. The following protocol guarantees high-resolution data, preventing artifacts that could be misconstrued as complex coupling.

Step-by-Step Methodology

-

Sample Preparation:

-

Action: Dissolve 15.0 mg of the analyte in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl 3 provides a polarity-matched, non-interfering solvent environment.

-

Validation Check: The sharp TMS singlet at exactly 0.00 ppm confirms correct chemical shift referencing.

-

-

Probe Tuning and Locking:

-

Action: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the field to the deuterium ( 2 H) resonance of CDCl 3 .

-

Causality: Locking compensates for magnetic field drift over time.

-

Validation Check: A stable lock level ensures that the narrow 4J and 5J couplings will not be blurred by field instability.

-

-

Shimming (Z-Axis Optimization):

-

Action: Perform gradient shimming followed by manual optimization of Z1, Z2, and Z3 coils.

-

Causality: Corrects spatial inhomogeneities in the magnetic field ( B0 ).

-

Validation Check: The CDCl 3 residual solvent peak must resolve as a sharp singlet at 7.26 ppm with a half-height width ( w1/2 ) of < 1.0 Hz.

-

-

Data Acquisition:

-

Action: Execute a standard 1D proton pulse sequence (zg30) with 16 scans and a 2.0-second relaxation delay ( D1 ).

-

Causality: The 2.0s delay ensures complete longitudinal relaxation ( T1 ) of all protons, allowing for accurate integration of the ethyl and aromatic signals.

-

Fig 2. Self-validating 1H NMR acquisition workflow ensuring high-resolution spectral data.

Spectral Analysis and Data Presentation

Upon processing the Free Induction Decay (FID) via Fourier Transform, phase correction, and baseline correction, the 1 H NMR spectrum of Ethyl 2,3-difluoro-5-methylbenzoate yields five distinct proton environments.

Quantitative Signal Assignment

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J in Hz) | Assignment Rationale |

| Ethyl -CH 3 | 1.38 | Triplet (t) | 3H | 3JHH=7.1 | Shielded aliphatic methyl; split by adjacent -CH 2 -. |

| Ar-CH 3 (C5) | 2.35 | Singlet (s)* | 3H | N/A | Deshielded by the aromatic ring current. |

| Ethyl -CH 2 - | 4.36 | Quartet (q) | 2H | 3JHH=7.1 | Strongly deshielded by the adjacent electronegative ester oxygen. |

| Ar-H (C4) | ~6.95 | Doublet of doublets (dd) | 1H | 3JHF≈9.5 4JHF≈4.5 | Shielded relative to H6. Split heavily by ortho F3 and meta F2. |

| Ar-H (C6) | ~7.55 | Broad singlet (br s) or fine dd | 1H | 4JHF≈5.0 4JHH≈1.5 | Strongly deshielded by the anisotropic effect of the adjacent ester carbonyl. |

*Note: The aromatic methyl group at C5 may exhibit subtle broadening (fine multiplet) due to long-range 5JHF coupling with the fluorine atoms, but it is routinely integrated and reported as a singlet at standard field strengths.

Mechanistic Interpretation of Aromatic Shifts

The most critical diagnostic feature of this spectrum is the differentiation between H4 and H6 .

-

Causality of H6 Deshielding: The H6 proton resides at ~7.55 ppm because it is positioned directly adjacent to the carbonyl group of the ethyl ester. The π -electron system of the carbonyl group creates a localized magnetic field (magnetic anisotropy) that strongly deshields protons in its spatial vicinity.

-

Causality of H4 Shielding: Conversely, H4 (~6.95 ppm) is flanked by the methyl group and a fluorine atom. While fluorine is electronegative, its resonance donation (+R effect) into the ortho and para positions counteracts its inductive withdrawal, keeping H4 relatively upfield compared to H6.

Conclusion

The 1 H NMR spectrum of Ethyl 2,3-difluoro-5-methylbenzoate is a textbook example of the interplay between anisotropic deshielding and heteronuclear spin-spin coupling. By utilizing a self-validating acquisition protocol and understanding the causal electronic effects of the ester, methyl, and fluoro substituents, analytical chemists can definitively elucidate this structure. This rigorous analytical foundation is critical when utilizing such building blocks in the tightly regulated environment of pharmaceutical API synthesis.

References

-

Pharmaffiliates. (n.d.). CAS No : 1642783-82-1 | Product Name : Rimegepant Sulfate - API. Retrieved from[Link]

FT-IR Spectral Analysis of Ethyl 2,3-difluoro-5-methylbenzoate: A Mechanistic Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

Ethyl 2,3-difluoro-5-methylbenzoate (CAS: 1378877-93-0) is a highly specialized fluorinated aromatic ester utilized as a critical building block in medicinal chemistry and advanced materials. The presence of multiple electron-withdrawing fluorine atoms, an electron-donating methyl group, and a conjugated ethyl ester creates a complex electronic environment. As a Senior Application Scientist, I have structured this guide to move beyond simple peak-matching. Here, we will dissect the causality behind the vibrational modes of this molecule, providing a robust framework for interpreting its Fourier-Transform Infrared (FT-IR) spectrum and validating its structural integrity during synthetic workflows.

Theoretical Framework: Causality in Vibrational Spectroscopy

To accurately interpret the FT-IR spectrum of Ethyl 2,3-difluoro-5-methylbenzoate, one must understand the interplay between mass effects, inductive forces, and resonance within the molecule.

The "Rule of Three" for Aromatic Esters

Aromatic esters exhibit a highly characteristic spectral fingerprint dictated by three primary stretching vibrations: the carbonyl (C=O) stretch, the C-C-O stretch, and the O-C-C stretch. This is commonly referred to in spectroscopy as the "Rule of Three"[1].

-

Carbonyl (C=O) Resonance vs. Induction: In a standard saturated ester, the C=O stretch appears around 1740 cm⁻¹. When conjugated with an aromatic ring (as in benzoates), resonance (+M effect) delocalizes the pi-electrons, weakening the C=O bond and typically lowering the frequency to 1730–1715 cm⁻¹[1].

-

The Fluorine Perturbation: In Ethyl 2,3-difluoro-5-methylbenzoate, the highly electronegative fluorine atoms at the ortho (2-) and meta (3-) positions exert a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the aromatic ring, diminishing its ability to donate electrons into the ester carbonyl. Consequently, the C=O bond retains more double-bond character, shifting its absorption slightly higher (closer to 1730 cm⁻¹) than an unfluorinated analog.

The Dominance of the C-F Stretch

The carbon-fluorine (C-F) bond is the most polarized bond in organic chemistry. Because IR absorption intensity is directly proportional to the change in the dipole moment during the vibration, C-F stretching modes produce exceptionally strong, broad bands[2].

-

Mass Effect: Fluorine is the lightest halogen, meaning its stretching frequency occurs at a higher wavenumber than C-Cl or C-Br bonds[3].

-

Aromatic C-F Localization: In fluorobenzenes, the C-F stretch typically manifests as a massive, solid band in the 1300–1100 cm⁻¹ region. For our specific compound, the presence of two adjacent fluorine atoms will result in coupled symmetric and asymmetric stretching modes, dominating the fingerprint region and potentially overlapping with the ester C-O-C stretches.

Aliphatic and Aromatic C-H Modes

The molecule contains both sp² hybridized (aromatic) and sp³ hybridized (aliphatic ethyl and methyl) carbons. The boundary for C-H stretching is strictly delineated at 3000 cm⁻¹. Aromatic C-H stretches will appear weakly above 3000 cm⁻¹, while the aliphatic stretches from the 5-methyl and ethyl ester groups will appear just below this threshold[2].

Quantitative Data Presentation

The following table synthesizes the predicted FT-IR absorption frequencies for Ethyl 2,3-difluoro-5-methylbenzoate, categorized by functional group and mechanistic rationale.

| Functional Group / Mode | Expected Frequency (cm⁻¹) | Intensity & Appearance | Mechanistic Rationale & Causality |

| Aromatic C-H Stretch | 3100 – 3050 | Weak, sharp | sp² C-H bond stretching; high force constant. |

| Aliphatic C-H Stretch | 2980 – 2850 | Medium, multiplet | sp³ C-H stretching from the ethyl and 5-methyl groups. |

| Ester C=O Stretch | ~1730 – 1725 | Very Strong, sharp | Conjugated carbonyl; frequency slightly elevated due to the -I effect of the 2,3-difluoro substitution[1]. |

| Aromatic C=C Stretch | 1610, 1590, 1450 | Medium to Strong | In-plane skeletal vibrations of the benzene ring. |

| Ester C-C-O Stretch | 1310 – 1250 | Strong, broad | Asymmetric stretching of the ester linkage (Rule of Three)[1]. |

| Aromatic C-F Stretch | 1300 – 1100 | Very Strong, broad | Highly polarized bond causing massive dipole change; overlaps with ester bands[3]. |

| Ester O-C-C Stretch | 1130 – 1100 | Strong | Symmetric stretching of the ester linkage[1]. |

| Aromatic C-H Bend | 900 – 800 | Strong, sharp | Out-of-plane bending; specific to the substitution pattern of the ring. |

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure maximum spectral fidelity and avoid artifacts associated with hygroscopic KBr pellets (which can introduce broad O-H stretches that obscure the 3000 cm⁻¹ region), Attenuated Total Reflectance (ATR) FT-IR is the mandated methodology.

Equipment: High-resolution FT-IR spectrometer equipped with a monolithic Diamond ATR crystal and a DTGS or MCT detector.

Step-by-Step Methodology:

-

System Initialization & Purge: Power on the spectrometer and allow the IR source to stabilize for 30 minutes. Ensure the optical bench is purged with dry nitrogen to eliminate atmospheric H₂O and CO₂ interference.

-

Crystal Cleaning: Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol or acetone. Allow the solvent to evaporate completely.

-

Background Acquisition (Self-Validation Step):

-

Acquire a background spectrum of the clean, empty crystal (typically 32 scans at 4 cm⁻¹ resolution).

-

Validation: Inspect the background. The baseline must be flat. If residual peaks exist at 2350 cm⁻¹ (CO₂) or 3600-3200 cm⁻¹ (H₂O), the system purge is incomplete. Do not proceed until the background is pristine.

-

-

Sample Application: Apply 2–5 mg (or 1-2 drops if in liquid state) of Ethyl 2,3-difluoro-5-methylbenzoate directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR pressure anvil until the clutch clicks. This ensures intimate optical contact between the sample and the crystal, which is critical for the evanescent wave to penetrate the sample.

-

Spectral Acquisition: Scan the sample using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution, range: 4000–400 cm⁻¹).

-

Data Processing:

-

Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave (peaks at lower wavenumbers appear artificially stronger in raw ATR spectra).

-

Perform baseline correction if necessary.

-

Logical Workflow Visualization

The following diagram illustrates the logical decision tree a spectroscopist must follow when interpreting the FT-IR spectrum of this specific fluorinated ester.

Diagnostic workflow for FT-IR spectral interpretation of fluorinated aromatic esters.

References

- Analysis of Infrared spectroscopy (IR), UniTechLink.

- The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three, Spectroscopy Online.

- INFRARED SPECTROSCOPY, St. Paul's Cathedral Mission College.

- Molecular geometry, spectroscopic and NLO studies of 1-(chloromethyl)-4-fluorobenzene – A DFT study, NIScPR.

Sources

A Senior Application Scientist's Guide to the Solubility of Ethyl 2,3-difluoro-5-methylbenzoate

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and formulation to bioavailability.[1] This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of Ethyl 2,3-difluoro-5-methylbenzoate. We will explore the molecular characteristics influencing its solubility, introduce theoretical predictive models, and provide a detailed, field-proven experimental protocol for its quantitative measurement. This document is intended for researchers, chemists, and formulation scientists who require a robust and scientifically-grounded approach to solubility assessment.

Introduction: The Central Role of Solubility

Ethyl 2,3-difluoro-5-methylbenzoate is a substituted aromatic ester. While specific data for this compound is not widely published, its structural motifs—a benzene ring, an ester group, and halogen substituents—are common in medicinal chemistry. Understanding its solubility is paramount for several reasons:

-

Process Chemistry: Efficient reaction and purification steps depend on selecting appropriate solvents where the compound is sufficiently soluble at desired temperatures.

-

Formulation Development: Creating stable and effective dosage forms, whether oral, topical, or parenteral, requires precise knowledge of the compound's solubility in various excipients and physiological media.

-

Bioavailability: Poor aqueous solubility is a major hurdle in drug development, often leading to low absorption and limited therapeutic efficacy.[2]

This guide will not just present data, but will empower the researcher to generate high-quality, reliable solubility data for this compound and others like it.

Physicochemical Analysis and a Priori Considerations

Before any experiment, a thorough analysis of the molecule's structure provides critical insights into its expected solubility behavior, aligning with the fundamental principle of "like dissolves like."[3]

Molecular Structure: Ethyl 2,3-difluoro-5-methylbenzoate Molecular Formula: C₁₀H₁₀F₂O₂ Molecular Weight: 200.18 g/mol

Key Structural Features & Their Implications:

-

Aromatic Ring: The benzene core is nonpolar and hydrophobic, suggesting poor solubility in water.

-

Ester Group (-COOEt): The ester functionality introduces polarity and contains hydrogen bond acceptors (the oxygen atoms). This provides a site for interaction with polar solvents.

-

Difluoro Substituents (-F): The two fluorine atoms are highly electronegative, creating a dipole moment on the ring. However, they are not hydrogen bond donors and contribute to the molecule's overall lipophilicity.

-

Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that will tend to decrease solubility in polar solvents like water.

Based on this analysis, we can hypothesize that Ethyl 2,3-difluoro-5-methylbenzoate will exhibit low aqueous solubility but will be more soluble in organic solvents of intermediate to low polarity.

Theoretical Approaches to Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates and guide solvent selection, saving time and resources.

Hansen Solubility Parameters (HSP)

HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5] A solvent is likely to dissolve a solute if their respective Hansen parameters are similar. The "distance" (Ra) between the HSP of a solvent and a solute in this 3D space can be calculated, with smaller distances indicating higher affinity.[6]

This method is particularly powerful for screening a wide range of organic solvents to find a suitable match for dissolving a specific solute.[7][8]

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a quantum chemistry-based model that can predict thermodynamic properties, including solubility, from first principles.[9][10] It calculates the chemical potential of a compound in a solution by considering molecular interactions based on screening charge densities.[11][12] This powerful tool can predict solubility in various solvents and solvent mixtures with a high degree of accuracy, often rivaling or exceeding machine learning models for sparse datasets.[9][13][14]

Experimental Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[3][15] It is recommended by regulatory bodies like the OECD for substances with solubility above 10 mg/L.[16][17]

Rationale for Method Selection

The shake-flask method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the thermodynamic solubility value.[18] This is crucial for understanding the maximum concentration achievable under stable conditions. Quantification via High-Performance Liquid Chromatography (HPLC) is chosen for its specificity, sensitivity, and accuracy, which is essential for analyzing samples that may contain trace impurities.[19][20][21]

Experimental Workflow Diagram

The following diagram outlines the comprehensive workflow for determining the solubility of Ethyl 2,3-difluoro-5-methylbenzoate.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

-

Ethyl 2,3-difluoro-5-methylbenzoate (solid)

-

Selected solvents (e.g., Purified Water, Ethanol, Acetonitrile, Hexane)

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Test Vials:

-

Add an excess amount of solid Ethyl 2,3-difluoro-5-methylbenzoate to at least three separate glass vials for each solvent being tested. "Excess" means enough solid remains visible at the end of the experiment.[22]

-

Accurately add a known volume of the selected solvent to each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical.[3] It is advisable to test samples at different time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.[22]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand briefly.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter without the filter absorbing the solute.

-

-

Quantification by HPLC:

-

Method Development: Develop a suitable reverse-phase HPLC method. Given the compound's structure, a C18 column with a mobile phase of acetonitrile and water should provide good separation. UV detection should be set at a wavelength of maximum absorbance for the compound (determined by a UV scan).

-

Calibration Curve: Prepare a series of standard solutions of Ethyl 2,3-difluoro-5-methylbenzoate of known concentrations in the chosen solvent.[20] Inject these standards into the HPLC and create a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) > 0.999.

-

Sample Analysis: Inject the filtered sample solutions into the HPLC.

-

Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to determine the concentration of the compound in the saturated solution.[20]

-

Data Presentation and Interpretation

Solubility data should be reported clearly and concisely. The following table provides a template for presenting the results.

| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) | Std. Dev. | Molar Solubility (mol/L) |

| Purified Water | 25.0 | [Insert Value] | [Insert Value] | [Insert Value] |

| Ethanol | 25.0 | [Insert Value] | [Insert Value] | [Insert Value] |

| Acetonitrile | 25.0 | [Insert Value] | [Insert Value] | [Insert Value] |

| Hexane | 25.0 | [Insert Value] | [Insert Value] | [Insert Value] |

| Other Solvents... | 25.0 | [Insert Value] | [Insert Value] | [Insert Value] |

Interpreting the Results: The data will provide a quantitative measure of the compound's affinity for different types of solvents. For instance, higher solubility in ethanol (polar, protic) versus hexane (nonpolar) would confirm the importance of the polar ester group in the dissolution process.

Logical Framework for Solvent Selection

The choice of solvents for screening should be logical and cover a range of polarities and interaction types. This ensures a comprehensive understanding of the solute's behavior.

Caption: Rationale for Solvent Selection Based on Molecular Properties.

Conclusion

This guide has outlined a robust, scientifically-driven methodology for determining the solubility of Ethyl 2,3-difluoro-5-methylbenzoate. By integrating an understanding of its physicochemical properties with theoretical prediction and rigorous experimental protocol, researchers can generate accurate and reliable data. This information is fundamental for advancing chemical process development and pharmaceutical formulation, ultimately ensuring that promising compounds can be effectively translated into viable products. The principles and protocols described herein are broadly applicable and represent best practices in the field of solubility science.

References

- Test No. 105: Water Solubility - OECD. (n.d.). Retrieved March 15, 2026, from https://www.oecd-ilibrary.

- Sun, H., Shah, P., Nguyen, K., Yu, K. R., Kerns, E., Kabir, M., Wang, Y., & Xu, X. (2019). Predictive models of aqueous solubility of organic compounds built on a large dataset of high integrity. Bioorganic & Medicinal Chemistry, 27(14), 3110-3114. Retrieved March 15, 2026, from https://biomodels.net/MODEL2404220003

- Lopes, J. F., Silveira, G. Q., & de Melo, S. A. B. V. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Omega, 7(29), 25055-25064. Retrieved March 15, 2026, from https://pubs.acs.org/doi/10.1021/acsomega.2c01991

- Zhang, Y., Wang, Z., & Liu, S. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 1-13. Retrieved March 15, 2026, from https://jcheminf.biomedcentral.com/articles/10.1186/s13321-021-00508-y

- Predictive models of aqueous solubility of organic compounds. (2024). BioModels. Retrieved March 15, 2026, from https://www.ebi.ac.uk/biomodels/MODEL2404220003

- General Experimental Protocol for Determining Solubility. (2025). BenchChem. Retrieved March 15, 2026, from https://www.benchchem.com/product/b1234/technical-guide

- OECD 105 - Water Solubility. (n.d.). Situ Biosciences. Retrieved March 15, 2026, from https://situbiosciences.

- Loschen, C., & Klamt, A. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. Journal of Pharmaceutical Sciences, 104(6), 2096-2105. Retrieved March 15, 2026, from https://pubmed.ncbi.nlm.nih.gov/25892582/

- Boobier, S., Hose, D. R. J., & Rein, C. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved March 15, 2026, from https://pubs.acs.org/doi/10.1021/acs.chemrev.5c00398

- COSMO-RS | Thermodynamics & Solubility Prediction Software. (n.d.). SCM. Retrieved March 15, 2026, from https://www.scm.com/doc/COSMO-RS/index.html

- Sterling, T., & Irwin, J. J. (2021). A unified ML framework for solubility prediction across organic solvents. Journal of Cheminformatics, 13(1), 1-14. Retrieved March 15, 2026, from https://jcheminf.biomedcentral.com/articles/10.1186/s13321-021-00508-y

- A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024). Journal of Chemical Information and Modeling. Retrieved March 15, 2026, from https://pubs.acs.org/doi/10.1021/acs.jcim.4c00991

- OECD 105 – Water Solubility Test at 20°C. (2017). Analytice. Retrieved March 15, 2026, from https://www.analytice.

- Jørgensen, C. G., Bøwadt, S., & Mayer, P. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 272, 129594. Retrieved March 15, 2026, from https://www.sciencedirect.com/science/article/pii/S004565352100371X

- Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Royal Society of Chemistry.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). U.S. EPA. Retrieved March 15, 2026, from https://www.regulations.gov/document/EPA-HQ-OPP-2018-0520-0004

- Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved March 15, 2026, from https://en.wikipedia.org/wiki/Hansen_solubility_parameter

- Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved March 15, 2026, from https://www.bioassaysys.

- HSP Basics. (n.d.). Hansen Solubility Parameters. Retrieved March 15, 2026, from https://www.hansen-solubility.com/HSP-basics/

- Jørgensen, C. G., Bøwadt, S., & Mayer, P. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 272, 129594. Retrieved March 15, 2026, from https://www.researchgate.net/publication/349970087_Determining_the_water_solubility_of_difficult-to-test_substances_A_tutorial_review

- Shake-Flask Solubility Assay. (n.d.). Enamine. Retrieved March 15, 2026, from https://enamine.net/services/adme-t-and-in-vitro-toxicology/phys-chem-properties/shake-flask-solubility-assay

- Zhang, H., Liu, Y., & Zhang, Y. (2021). Applications of the Hansen solubility parameter for cellulose. BioResources, 16(4), 6759-6772. Retrieved March 15, 2026, from https://bioresources.cnr.ncsu.edu/resources/applications-of-the-hansen-solubility-parameter-for-cellulose/

- Amidon, G. L., & Ran, Y. (2004). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 11(4), 6-10. Retrieved March 15, 2026, from https://www.dissolutiontech.com/issues/200411/dt200411_art02.pdf

- Development and validation of a RP-HPLC method for determination of solubility of furosemide. (2025). ResearchGate. Retrieved March 15, 2026, from https://www.researchgate.

- Wohnsland, F., Faller, B., & Kansy, M. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3056-3063. Retrieved March 15, 2026, from https://pubs.acs.org/doi/10.1021/ac802619w

- Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Retrieved March 15, 2026, from https://www.paint.org/coatingstech-magazine/articles/hansen-solubility-parameters-hsp-1-introduction/

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru. Retrieved March 15, 2026, from https://pharmaguru.site/solubility-by-hplc/

- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Retrieved March 15, 2026, from https://improvedpharma.com/analytical-services/solubility-and-dissolution-with-hplc-or-uv-vis-detection

- Van der Sman, R. G. M. (2020). Revisiting Hansen Solubility Parameters by Including Thermodynamics. Macromolecular Theory and Simulations, 29(4), 2000003. Retrieved March 15, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7323049/

- HPLC Testing Procedure. (n.d.). Phenomenex. Retrieved March 15, 2026, from https://www.phenomenex.com/documents/hplc-testing-procedure-tn-1153/

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. paint.org [paint.org]

- 6. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Applications of the Hansen solubility parameter for cellulose :: BioResources [bioresources.cnr.ncsu.edu]

- 8. Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scm.com [scm.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. zenodo.org [zenodo.org]

- 13. d-nb.info [d-nb.info]

- 14. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 15. bioassaysys.com [bioassaysys.com]

- 16. oecd.org [oecd.org]

- 17. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. researchgate.net [researchgate.net]

- 20. pharmaguru.co [pharmaguru.co]

- 21. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 22. downloads.regulations.gov [downloads.regulations.gov]

Introduction: The Strategic Value of Fluorine in Chemical Innovation

An In-depth Technical Guide to the Discovery and History of Difluorobenzoate Derivatives

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart profound changes to a molecule's physical, chemical, and biological characteristics. This strategic incorporation can enhance metabolic stability, improve receptor binding affinity, and modulate acidity, making it a powerful tool for scientists. Among the vast landscape of organofluorine compounds, difluorobenzoate derivatives have carved out a particularly significant niche. These aromatic carboxylic acids, featuring two fluorine atoms on the benzene ring, serve as both critical building blocks for complex syntheses and as active pharmaceutical ingredients in their own right. This guide provides a comprehensive overview of the discovery, history, and evolving applications of these remarkable compounds, from their genesis in the search for a better aspirin to their current role in advanced materials and cutting-edge drug discovery.

Part I: The Genesis of a Blockbuster—The Discovery of Diflunisal

The story of difluorobenzoate derivatives in medicine is inextricably linked to the development of one of the most successful second-generation nonsteroidal anti-inflammatory drugs (NSAIDs): diflunisal.

The Quest for a Superior Salicylate

The journey began in the 1960s at the laboratories of Merck Sharp & Dohme.[1] Aspirin (acetylsalicylic acid) was a long-established analgesic and anti-inflammatory agent, but its use was hampered by significant gastrointestinal side effects and a relatively short duration of action. Researchers at Merck embarked on an extensive program between 1962 and 1971 with clear objectives: to discover a new salicylate analog with higher potency, better gastrointestinal tolerance, and a longer half-life.[1]

Initial studies into structure-activity relationships (SAR) of various salicylates revealed a crucial insight: attaching a hydrophobic group, such as a phenyl ring, at the carbon-5 position of salicylic acid significantly enhanced anti-inflammatory activity.[1] This led to the development of an early clinical candidate, flufenisal. While flufenisal was twice as potent as aspirin in humans with a longer duration of action, it failed to show a distinct advantage in gastrointestinal tolerance.[1]

The Difluorophenyl Breakthrough

The research team pressed on, investigating a range of congeners. The breakthrough came with the synthesis of 5-(2,4-difluorophenyl)salicylic acid, a compound that would come to be known as diflunisal.[1] The choice of the 2,4-difluorophenyl group was a masterful stroke of medicinal chemistry. The two fluorine atoms served several purposes: they increased the acidity of the phenolic hydroxyl group, enhanced the molecule's lipophilicity, and, critically, blocked metabolic oxidation at the 4-position of the phenyl ring, contributing to the drug's long half-life.

A pivotal design decision was the deliberate avoidance of the O-acetyl group characteristic of aspirin.[1] This was based on the understanding that aspirin's acetylation of proteins and other macromolecules, including the cyclooxygenase (COX) enzyme, was linked to some of its adverse effects. By creating a non-acetylating salicylate, the researchers aimed to improve the drug's safety profile. This decision proved to be a resounding success. Diflunisal, developed by Merck & Co., was first approved for medical use in the United States in April 1982 and is still used for treating pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[2][3]

Caption: SAR development from Salicylic Acid to Diflunisal.

A Novel Mechanism of Action

Diflunisal acts by inhibiting the production of prostaglandins, which are key mediators of inflammation and pain.[2] It achieves this by inhibiting the cyclooxygenase (COX) enzymes.[3] Unlike aspirin, which irreversibly acetylates and thus inactivates COX, diflunisal is a competitive inhibitor.[4] Interestingly, in in-vitro prostaglandin synthetase assays, the non-acetylated diflunisal was found to be more active than its acetylated counterparts, highlighting a significant biochemical difference from aspirin.[1]

More recently, research has uncovered a deeper layer to its mechanism. Studies have shown that salicylic acid and diflunisal can suppress two key epigenetic regulators, p300 and CREB-binding protein (CBP).[2][5] These proteins control the levels of other proteins involved in inflammation and cell growth. By inhibiting p300 and CBP, diflunisal can prevent cellular damage from inflammation, and this pathway has opened up new avenues for its potential use in treating leukemia by suppressing cancer growth.[5]

Part II: Synthesis of Core Difluorobenzoic Acid Isomers

The widespread utility of difluorobenzoate derivatives is predicated on the reliable and scalable synthesis of the core difluorobenzoic acid isomers. These compounds are not naturally occurring and must be produced synthetically.[6] Over the years, a variety of methods have been developed, each with its own advantages depending on the desired isomer and scale.

Common synthetic strategies include:

-

Oxidation: Strong oxidizing agents like potassium permanganate can be used to convert difluorotoluenes into their corresponding benzoic acids.[6]

-

Carboxylation of Organometallics: Lithiation of a difluorobenzene followed by quenching with solid carbon dioxide (dry ice) is a versatile method.[6]

-

Hydrolysis of Nitriles: Difluorobenzonitriles can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.[7][8]

-

Decarboxylation: Certain difluorophthalic acids or their anhydrides can be decarboxylated under heat with a catalyst to produce difluorobenzoic acids.[9][10]

Summary of Synthetic Approaches

The following table summarizes common laboratory-scale synthetic routes for several key isomers.

| Target Compound | Starting Material | Key Reagents/Method | Typical Application | Reference |

| 2,4-Difluorobenzoic acid | 2,4-Difluorobenzonitrile | Hydrolysis with [bmim]HSO₄ | Intermediate for pharmaceuticals (e.g., fluconazole) and agrochemicals | [7] |

| 2,6-Difluorobenzoic acid | 2,6-Difluorobenzonitrile | Hydrolysis with NaOH in autoclave | Degradation product of diflubenzuron; synthesis of PET imaging agents | [8][11] |

| 3,4-Difluorobenzoic acid | 4,5-Difluorophthalic acid | Catalytic decarboxylation (e.g., CuO) | Intermediate for pharmaceuticals and agrochemicals | [9][10][12] |

| 3,5-Difluorobenzoic acid | 1,3-Difluorobenzene | Lithiation (n-BuLi), then carboxylation (CO₂) | Building block for APIs to enhance metabolic stability | [6] |

Experimental Protocols

The following protocols are representative examples derived from the chemical literature, illustrating the practical synthesis of these vital intermediates.

Protocol 1: Synthesis of 3,5-Difluorobenzoic Acid via Lithiation and Carboxylation [6]

This protocol demonstrates a common method for introducing a carboxyl group onto an aromatic ring. The causality is clear: a strong base (n-butyllithium) is required to deprotonate the difluorobenzene, creating a nucleophilic aryl-lithium species. This intermediate is then reacted with an electrophile, carbon dioxide, to form the carboxylate salt, which is subsequently protonated to yield the final acid.

-

Step 1: Reaction Setup

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-difluorobenzene (1 eq.) to anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Step 2: Lithiation

-

Slowly add n-butyllithium (1.1 eq., typically as a solution in hexanes) to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

-

Step 3: Carboxylation

-

Crush solid carbon dioxide (dry ice) into a powder and add it in small portions to the reaction mixture, ensuring the temperature does not rise significantly. Continue addition until the reaction is quenched.

-

Allow the mixture to slowly warm to room temperature.

-

-

Step 4: Work-up and Isolation

-

Add water to the reaction mixture and transfer it to a separatory funnel.

-

Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated HCl until the pH is ~1-2, resulting in the precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

-

Step 5: Purification

-

Recrystallize the crude solid from an aqueous solvent to obtain pure 3,5-difluorobenzoic acid as a white crystalline solid.[6]

-

Caption: Workflow for the synthesis of 3,5-Difluorobenzoic acid.

Protocol 2: Synthesis of 2,6-Difluorobenzoic Acid via Hydrolysis of a Nitrile [8]

This method is effective when the corresponding nitrile is readily available. The strong basic conditions (NaOH) and high temperature/pressure facilitate the hydrolysis of the nitrile group to a carboxylate, which is then protonated.

-

Step 1: Reaction Setup

-

To a high-pressure autoclave, add 2,6-difluorobenzonitrile (1 eq.), sodium hydroxide (3 eq.), and water.[8]

-

-

Step 2: Hydrolysis

-

Step 3: Isolation

-

After cooling, carefully vent and open the autoclave. Pour the reaction solution into a beaker.

-

Adjust the pH of the solution to 1 with a 10% sulfuric acid solution, which will cause the product to precipitate.[8]

-

-

Step 4: Purification

Part III: Expanding Applications Beyond Inflammation

While the discovery of diflunisal was a landmark achievement, the utility of difluorobenzoate derivatives extends far beyond their role as analgesics. They are crucial intermediates in diverse sectors of the chemical industry.

In Agrochemicals

The unique properties imparted by fluorine are highly valued in agrochemical research. Difluorobenzoate derivatives are key building blocks for modern pesticides. For example, 2,6-difluorobenzoic acid is a known degradation product of the insecticide diflubenzuron, indicating its core structural role in that class of compounds.[11] These derivatives are used in the synthesis of novel herbicides and fungicides, where fluorine substitution can enhance efficacy and metabolic stability in the target application.[6][13]

In Materials Science

The strength of the C-F bond and the overall stability of fluorinated aromatic rings make these compounds attractive for materials science. 3,4-Difluorobenzoic acid and 3,5-difluorobenzoic acid are employed in the synthesis of specialty polymers and resins.[13][14] The inclusion of these fluorinated monomers can lead to materials with enhanced thermal stability, chemical resistance, and specific electronic properties.

In Modern Drug Discovery

The difluorobenzoate scaffold remains a valuable platform for contemporary drug discovery. Its derivatives are key intermediates in the synthesis of a wide range of therapeutics:

-

Antibacterial Agents: Polysubstituted difluorobenzoic acids are used to prepare quinolone-3-carboxylic acids, a class of potent antibacterial drugs.[15][16][17] For instance, 3,5-dimethoxy-2,4-difluorobenzoic acid is a known intermediate for an impurity that must be monitored during the synthesis of the fluoroquinolone antibiotic moxifloxacin.[17]

-

Antifungal Agents: 2,4-Difluorobenzoic acid is a critical starting material for the synthesis of widely used antifungal medications like fluconazole and voriconazole.[18]

-

Oncology: As mentioned earlier, the discovery of diflunisal's effect on the p300/CBP epigenetic pathway has spurred research into its use as an anti-cancer agent, particularly for leukemia.[5] This has opened the door for synthesizing new difluorobenzoate derivatives specifically designed to target these pathways with greater potency and selectivity.

Conclusion

The history of difluorobenzoate derivatives is a compelling example of how fundamental chemical research can lead to transformative applications. The journey began with a focused effort to improve upon a century-old drug, resulting in the creation of diflunisal—a safer and more effective analgesic. This initial success paved the way for chemists to explore the broader potential of the difluorobenzoate scaffold. Today, these compounds are indispensable tools for researchers and scientists in medicine, agriculture, and materials science. Their ability to confer enhanced stability, potency, and novel mechanisms of action ensures that difluorobenzoate derivatives will continue to be a source of innovation for years to come.

References

-

Diflunisal - Wikipedia. [Link]

-

Discovery of diflunisal - PubMed. [Link]

-

(PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid - ResearchGate. [Link]

-

Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target - Patsnap Synapse. [Link]

-

Synthesis of 3,4-difluorobenzoic acid - PrepChem.com. [Link]

- Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google P

-

(PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid - ResearchGate. [Link]

- CA2016657A1 - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5 - Google P

- CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google P

-

Synthesis of 2-Bromo-4, 5-Difluorobenzolc Acid - Taylor & Francis. [Link]

-

3,4-Difluorobenzoic Acid: Your Key to Advanced Chemical Synthesis. [Link]

-

Methyl 2,4-difluorobenzoate - Manasa Life Sciences. [Link]

-

2,6-Difluorobenzoic acid | CAS#:385-00-2 | Chemsrc. [Link]

-

Ancient Anti-Inflammatory Drug Has Cancer-Fighting Properties - Gladstone Institutes. [Link]

-

(PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid - ResearchGate. [Link]

-

Preparation of Mono- and Difluorobenzoic Acids and Their Vinyl Esters | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Clinical Pharmacology of Diflunisal. [Link]

-

3,5-Difluorobenzoic acid - Chem-Impex. [Link]

-

3,4-Difluorobenzoic acid - Chem-Impex. [Link]

Sources

- 1. Discovery of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diflunisal - Wikipedia [en.wikipedia.org]

- 3. Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 4. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 5. Ancient Anti-Inflammatory Drug Has Cancer-Fighting Properties [gladstone.org]

- 6. guidechem.com [guidechem.com]

- 7. 2,4-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 2,6-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. CA2016657A1 - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5- difluorophthalic acid - Google Patents [patents.google.com]

- 11. 2,6-Difluorobenzoic acid | CAS#:385-00-2 | Chemsrc [chemsrc.com]

- 12. nbinno.com [nbinno.com]

- 13. chemimpex.com [chemimpex.com]

- 14. chemimpex.com [chemimpex.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. CN105646180A - Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google Patents [patents.google.com]

The Unseen Architects: A Technical Guide to the Theoretical Properties of Substituted Ethyl Benzoates for Researchers and Drug Development Professionals

In the intricate world of drug discovery and materials science, understanding the fundamental properties of molecular scaffolds is paramount. Among these, the substituted ethyl benzoate framework stands out as a versatile and frequently encountered motif. This guide provides an in-depth exploration of the theoretical properties of these compounds, offering a robust foundation for researchers, scientists, and drug development professionals. By delving into the electronic, steric, and spectroscopic characteristics of substituted ethyl benzoates, we can begin to predict their reactivity, biological activity, and potential as therapeutic agents. This document is not a rigid protocol but a dynamic framework designed to empower researchers with the core principles and practical insights needed to navigate the chemical space of these important molecules.

The Foundation: Understanding Substituent Effects on the Benzoate Core

The reactivity and properties of an ethyl benzoate molecule are not static; they are profoundly influenced by the nature and position of substituents on the aromatic ring. These effects can be broadly categorized into electronic and steric effects, which collectively dictate the molecule's behavior.

Electronic Effects: The Push and Pull of Electrons

Substituents can either donate or withdraw electron density from the benzene ring and the ester functionality through inductive and resonance effects. This electronic perturbation is the primary determinant of the reactivity of the ester group and the overall polarity of the molecule.

-

Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) pull electron density away from the ring, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) like alkyl (-R) and alkoxy (-OR) push electron density into the ring, decreasing the electrophilicity of the carbonyl carbon.

-

Resonance Effects: These operate through the pi (π) system of the aromatic ring. Substituents with lone pairs of electrons (e.g., -NH₂, -OH, -OR) or double/triple bonds can delocalize electrons throughout the ring, significantly impacting the electron density at various positions. For instance, a para-methoxy group (-OCH₃) can donate electron density to the ring through resonance, which can influence the reactivity of the ester group.[1]

The interplay of these effects is elegantly quantified by the Hammett equation , a cornerstone of physical organic chemistry.[1] This linear free-energy relationship correlates the reaction rates and equilibrium constants of substituted aromatic compounds with the electronic properties of their substituents. The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

-

k or K is the rate or equilibrium constant for the substituted reaction.

-

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reaction.

-

σ (sigma) is the substituent constant , which depends on the nature and position (meta or para) of the substituent and reflects its electronic effect.

-

ρ (rho) is the reaction constant , which is characteristic of the reaction and its sensitivity to electronic effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. For the alkaline hydrolysis of substituted ethyl benzoates, the ρ value is positive, indicating that electron-withdrawing substituents increase the rate of hydrolysis by stabilizing the negatively charged transition state.[1][2]

Table 1: Hammett Substituent Constants (σ) for Common Substituents

| Substituent | σ_meta | σ_para | Electronic Effect |

| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |

| -OH | +0.12 | -0.37 | Electron-Donating |

| -OCH₃ | +0.12 | -0.27 | Electron-Donating |

| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |

| -H | 0.00 | 0.00 | Reference |

| -Cl | +0.37 | +0.23 | Weak Electron-Withdrawing |

| -Br | +0.39 | +0.23 | Weak Electron-Withdrawing |

| -CN | +0.56 | +0.66 | Strong Electron-Withdrawing |

| -NO₂ | +0.71 | +0.78 | Strong Electron-Withdrawing |

Steric Effects: The Influence of Bulk

Beyond electronics, the sheer size and spatial arrangement of substituents, particularly those in the ortho position, can significantly impact reactivity. This steric hindrance can impede the approach of a reagent to the reaction center (the carbonyl carbon), thereby slowing down the reaction rate. The Hammett equation often fails for ortho-substituted compounds because it does not account for these proximity effects.[1][3]

Computational and Spectroscopic Characterization: A Window into Molecular Properties

Modern computational chemistry and spectroscopic techniques provide powerful tools for elucidating the theoretical properties of substituted ethyl benzoates at the molecular level.

Computational Modeling: From Theory to Prediction

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, enabling the prediction of a wide range of molecular properties with remarkable accuracy.[4]

Typical DFT Workflow for Analyzing Substituted Ethyl Benzoates:

-

Structure Optimization: The first step is to determine the lowest energy (most stable) three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization calculation.

-

Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra.

-

Property Calculations: Once a stable geometry is obtained, a variety of electronic properties can be calculated, including:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and intramolecular interactions, such as hyperconjugation.

-

Spectroscopic Fingerprints: Experimental Validation

Spectroscopic techniques provide the experimental data necessary to validate and complement computational predictions.

-

Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency in the IR spectrum is particularly sensitive to the electronic effects of substituents.[5] Electron-withdrawing groups increase the C=O bond order and shift the stretching frequency to higher wavenumbers, while electron-donating groups have the opposite effect.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for structure elucidation. The chemical shifts of the aromatic protons and carbons are influenced by the electron density distribution, which is in turn affected by the substituents. For instance, electron-withdrawing groups will generally shift the signals of nearby protons and carbons downfield (to higher ppm values).

-

UV-Visible Spectroscopy: The absorption of UV-visible light by substituted ethyl benzoates corresponds to electronic transitions, often from π to π* orbitals. Substituents that extend the conjugation of the aromatic system (e.g., through resonance) will typically shift the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift).

Table 2: Typical Spectroscopic Data for Ethyl Benzoate

| Technique | Key Feature | Typical Value/Range |

| IR (Infrared) | C=O Stretch | ~1720 cm⁻¹ |

| ¹H NMR (Proton) | Aromatic Protons | δ 7.3-8.1 ppm |

| Ethyl -CH₂- | δ ~4.4 ppm (quartet) | |

| Ethyl -CH₃ | δ ~1.4 ppm (triplet) | |

| ¹³C NMR (Carbon) | Carbonyl Carbon | δ ~166 ppm |

| Aromatic Carbons | δ 128-133 ppm | |

| UV-Vis | λ_max | ~230 nm |

Quantitative Structure-Activity Relationships (QSAR): Bridging Theory and Biological Function

In the realm of drug development, understanding how the structural modifications of a lead compound affect its biological activity is of paramount importance. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities.[6][7]

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which include:

-

Hydrophobicity: Often quantified by the partition coefficient (log P), which describes the compound's distribution between an oily and an aqueous phase.

-

Electronic Properties: Described by parameters such as Hammett constants (σ), dipole moment, and atomic charges.

-

Steric Properties: Represented by descriptors like molecular weight, molar refractivity, and Taft steric parameters.

A typical QSAR equation takes the form:

Biological Activity = f(Physicochemical Properties)

For example, a simple linear QSAR model might be:

log(1/C) = a(log P) + b(σ) + c(E_s) + d

Where:

-

C is the concentration of the compound required to produce a defined biological effect.

-

log P is the hydrophobicity parameter.

-

σ is the electronic parameter.

-

E_s is the steric parameter.

-

a, b, c, and d are constants determined by regression analysis.

By developing a robust QSAR model for a series of substituted ethyl benzoate derivatives, researchers can predict the biological activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process.[8]

Pharmacological Relevance: Substituted Ethyl Benzoates in Drug Discovery

The substituted ethyl benzoate scaffold is present in a wide array of biologically active molecules, highlighting its importance as a pharmacophore.

-

Anti-inflammatory and Cytotoxic Activities: Certain ethyl benzoate derivatives bearing pyrrolizine and indolizine moieties have demonstrated significant in vivo anti-inflammatory and analgesic activities, with some compounds showing preferential inhibition of COX-2.[9] Furthermore, these compounds have exhibited potent cytotoxic activity against various human cancer cell lines.[9]

-

Antimalarial and Antileishmanial Activities: Hybrid molecules incorporating a substituted ethyl benzoate moiety with a 4-aminoquinoline core have shown promise as antimalarial and antileishmanial agents.[10] These compounds have been shown to inhibit β-hematin formation, a crucial process for the survival of the malaria parasite.[10]

-

Antiplatelet Activity: Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives have been identified as antagonists of protease-activated receptor 4 (PAR4), a key player in platelet aggregation.[11] This makes them potential candidates for the development of novel antiplatelet drugs.

-

Antibacterial and Antifungal Activities: Phenylthio-ethyl benzoate derivatives have been synthesized and evaluated for their antimicrobial properties, showing activity against various bacteria and fungi.[12] Additionally, benzoate derivatives isolated from marine-derived fungi have exhibited inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA).[13]

The diverse pharmacological activities of substituted ethyl benzoates underscore the value of understanding their theoretical properties. By rationally designing and synthesizing new derivatives with optimized electronic and steric features, it is possible to fine-tune their biological activity and develop novel therapeutic agents.

Conclusion: A Framework for Innovation

This guide has provided a comprehensive overview of the theoretical properties of substituted ethyl benzoates, from the fundamental principles of substituent effects to their practical application in drug discovery. By integrating computational modeling, spectroscopic analysis, and QSAR studies, researchers can gain a deep understanding of these versatile molecules. The insights gleaned from these theoretical explorations provide a rational basis for the design of novel compounds with tailored properties, whether for the development of new pharmaceuticals, advanced materials, or other chemical applications. The substituted ethyl benzoate core, when viewed through the lens of its theoretical properties, is not merely a static scaffold but a dynamic platform for innovation.

References

-

5.1: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. (2022, August 10). Retrieved from [Link]

-

The Electrostatic Influence of Substituents on Reaction Rates. IV. - AIP Publishing. (n.d.). Retrieved from [Link]

-

Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates | Request PDF. (n.d.). Retrieved from [Link]

-

Ethyl benzoate bearing pyrrolizine/indolizine moieties: Design, synthesis and biological evaluation of anti-inflammatory and cytotoxic activities. (2019, October 24). PubMed. Retrieved from [Link]

-

Effect of aromatic substituants on the rates of hydrolysis of ethyl thiolbenzoate and ethyl thionbenzoate in aqueous sulfuric ac. (n.d.). Retrieved from [Link]

-

Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives. (2023, December 9). MDPI. Retrieved from [Link]

-

In vitro Antitumor, Antibacterial, and Antifungal Activities of Phenylthio-Ethyl Benzoate Derivatives | Request PDF. (n.d.). Retrieved from [Link]

-

Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. (n.d.). Retrieved from [Link]

-

Synthesis and antiplatelet activity of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives. (2008, February 1). PubMed. Retrieved from [Link]

-

Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids | Request PDF. (n.d.). Retrieved from [Link]

-

Renewable Platform Chemicals: Evaluation of Experimental Data for Alkyl Benzoates with Complementary Measurements, Structure–Property Correlations, and Quantum Chemical Calculations. (2023, August 2). Retrieved from [Link]

-

Two new benzoate derivatives and one new phenylacetate derivative from a marine-derived fungus Engyodontium album. (n.d.). PubMed. Retrieved from [Link]

-

Theoretical study of the hydrolysis of ethyl benzoate in acidic aqueous solution using the QM/MC/FEP method | Request PDF. (n.d.). Retrieved from [Link]

-

Quantitative structure-activity relationships (QSAR). (n.d.). Retrieved from [Link]

-

Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. (n.d.). Scirp.org. Retrieved from [Link]

-

Ethyl benzoate. (n.d.). PubChem. Retrieved from [Link]

-

Quantitative Structure-Activity Relationship (QSAR): A Review. (n.d.). IJNRD. Retrieved from [Link]

-

Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. (2013, August 15). PubMed. Retrieved from [Link]

-

QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N'-ETHYL-N'-PHENYL-N-BENZOYLTHIOUREA AND ITS DERIVATIVES AS ANTICANCER COMPOUNDS BY IN SILICO STUDY. (2021, March 24). Ubaya Repository. Retrieved from [Link]

-

Ethyl Benzoate in Organic Synthesis: A Versatile Building Block. (n.d.). Retrieved from [Link]

-

IR spectrum for ethyl benzoate | Download Scientific Diagram. (n.d.). Retrieved from [Link]

-

Ethyl benzoate. (n.d.). Wikipedia. Retrieved from [Link]

-

QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. (2023, March 1). International Journal of Pharmaceutical Sciences and Research (IJPSR). Retrieved from [Link]

-

What spectral technique is used to distinguish between ethyl benzoate and phenyl propanoate and why? (2023, February 24). Quora. Retrieved from [Link]

-

Quantitative structure activity relationship (QSAR) modeling for adsorption of organic compounds by activated carbon based on Freundlich adsorption isotherm. (2025, December 15). PMC. Retrieved from [Link]

-

Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. (2019, September 15). International Journal of Chemical Science. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spu.edu.sy [spu.edu.sy]

- 7. ijnrd.org [ijnrd.org]

- 8. QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N’-ETHYL-N’-PHENYL-N-BENZOYLTHIOUREA AND ITS DERIVATIVES AS ANTICANCER COMPOUNDS BY IN SILICO STUDY - Ubaya Repository [repository.ubaya.ac.id]

- 9. Ethyl benzoate bearing pyrrolizine/indolizine moieties: Design, synthesis and biological evaluation of anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and antiplatelet activity of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Two new benzoate derivatives and one new phenylacetate derivative from a marine-derived fungus Engyodontium album - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Integration of Fluorinated Benzoates in Modern Drug Discovery: A Technical Guide to Ethyl 2,3-difluoro-5-methylbenzoate

Executive Summary

The strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated benzoic acid derivatives serve as highly versatile, privileged building blocks that significantly enhance a drug candidate's metabolic stability, lipophilicity, and target binding affinity[1]. This technical whitepaper dissects the structural, chemical, and synthetic profile of ethyl 2,3-difluoro-5-methylbenzoate , a critical intermediate utilized in the development of Active Pharmaceutical Ingredients (APIs). Designed for drug development professionals, this guide bridges the gap between theoretical IUPAC nomenclature and field-proven synthetic methodologies.

Deconstructing the IUPAC Nomenclature

As researchers, we must treat nomenclature not merely as a regulatory naming convention, but as a precise topological blueprint of the molecule. The systematic derivation of ethyl 2,3-difluoro-5-methylbenzoate follows strict International Union of Pure and Applied Chemistry (IUPAC) guidelines[2][3]:

-

Principal Functional Group & Parent Structure: The highest-priority functional group in this molecule is the ester moiety (-COOR). Because the parent carboxylic acid is a substituted benzoic acid, the base anion suffix is designated as benzoate [2].

-

Alkyl Designation: The alkyl chain derived from the esterifying alcohol is an ethyl group (-CH2CH3). In IUPAC ester nomenclature, this alkyl group is cited as a separate, leading word preceding the parent name[2].

-

Ring Numbering & The Lowest Locant Rule: The carbon atom of the benzene ring directly attached to the carboxylate group is designated as C1[3]. Numbering must proceed around the aromatic ring in the direction that assigns the lowest possible locants to the remaining substituents.

-

Alphabetical Ordering: Substituents are listed alphabetically in the prefix. "Fluoro" precedes "methyl". The multiplying prefix "di-" is ignored for the purposes of alphabetical sorting[2].

Synthesizing these rules yields the unambiguous chemical identifier: ethyl 2,3-difluoro-5-methylbenzoate .

Physicochemical Profiling & Rational Drug Design

The introduction of fluorine atoms at the 2- and 3-positions of the benzoate ring profoundly alters the molecule's electronic distribution. Fluorine's high electronegativity and the strength of the C-F bond lower the pKa of the parent acid, while simultaneously increasing the lipophilicity (LogP) of the esterified intermediate[4][5]. This makes the compound an ideal lipophilic core for penetrating biological membranes.

| Property | Value | Rationalization in Drug Design |

| Molecular Formula | C10H10F2O2 | Provides a low-molecular-weight scaffold, leaving ample "molecular real estate" for downstream coupling without violating Lipinski's Rule of 5. |

| Molecular Weight | 200.18 g/mol | Optimal for early-stage API intermediates; ensures high atom economy during subsequent amidation or cross-coupling reactions. |

| CAS Registry Number | 1378877-93-0 | Unique identifier for commercial sourcing and regulatory documentation[6]. |

| LogP (Estimated) | ~3.2 - 3.8 | The difluoro substitution enhances lipophilicity compared to unfluorinated analogs, improving the pharmacokinetic (ADME) profile of the final API[5]. |

| Physical State | Liquid / Low-melting solid | Typical for ethyl esters of substituted benzenes, facilitating easy handling and solvent-free transfer in scale-up synthesis. |

Synthetic Methodology: Fischer Esterification Protocol

The most robust and scalable method for synthesizing ethyl 2,3-difluoro-5-methylbenzoate is the acid-catalyzed Fischer esterification of its parent acid, 2,3-difluoro-5-methylbenzoic acid[7][8]. The following protocol is a self-validating system designed to maximize yield by manipulating thermodynamic equilibria.

Reagents & Materials

-

Starting Material: 2,3-difluoro-5-methylbenzoic acid (1.0 eq)

-

Solvent/Reactant: Absolute Ethanol (200 proof) (Excess)

-

Catalyst: Concentrated Sulfuric Acid (H₂SO₄) (0.2 eq)

-

Workup: 10% Aqueous Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃), Diethyl Ether or Ethyl Acetate (for extraction), Anhydrous Na₂SO₄.

Step-by-Step Experimental Workflow

-

Reaction Assembly: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 2,3-difluoro-5-methylbenzoic acid. Suspend the acid in 50 mL of absolute ethanol[8].

-

Causality: Absolute ethanol is strictly required. The presence of water will prematurely shift the equilibrium toward the hydrolysis of the ester[7].

-

-

Catalytic Activation: Place the flask in an ice bath. Carefully add 1.5 mL of concentrated H₂SO₄ dropwise while stirring[7].

-